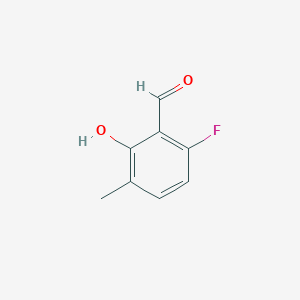

6-Fluoro-2-hydroxy-3-methylbenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

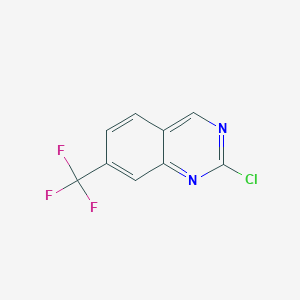

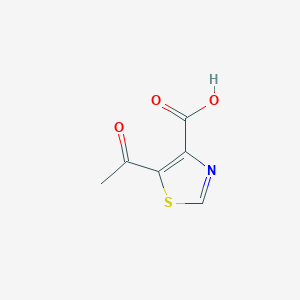

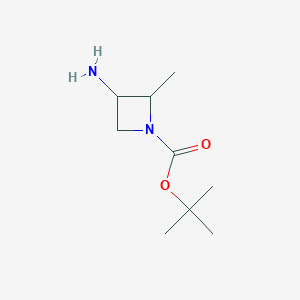

The molecular structure of 6-Fluoro-2-hydroxy-3-methylbenzaldehyde consists of a benzene ring with a fluorine atom at the 6th position, a hydroxyl group at the 2nd position, and a methyl group at the 3rd position . The presence of these functional groups may influence the compound’s reactivity and properties.Aplicaciones Científicas De Investigación

1. Anticancer Activity

6-Fluoro-2-hydroxy-3-methylbenzaldehyde has been explored for its potential in anticancer treatments. Studies have shown its use in the synthesis of fluorinated analogues of combretastatins, which are known for their anticancer properties. These fluoro combretastatins have demonstrated significant cell growth inhibitory properties, retaining the potent anticancer capabilities of their non-fluorinated counterparts (Lawrence et al., 2003).

2. Fluorescent pH Sensor

Research has been conducted on a new probe synthesized from 6-Fluoro-2-hydroxy-3-methylbenzaldehyde, which acts as a highly selective fluorescent pH sensor. This is significant for studying various biological organelles, as it shows a substantial increase in fluorescence intensity within a specific pH range (Saha et al., 2011).

3. Herbicide Synthesis

This compound is also a key intermediate in the synthesis of pyrimidinyloxybenzylamine herbicides. Its use in herbicide production showcases its versatility and importance in agricultural science (Qi-sun, 2005).

4. Pheromone Synthesis

In the field of chemical ecology, 6-Fluoro-2-hydroxy-3-methylbenzaldehyde is used in the synthesis of compounds that function as alarm and sex pheromones in astigmatid mites. This is crucial for developing applications of these pheromones for practical use (Noguchi et al., 1997).

5. Medical Imaging

In medical imaging, this compound has been used in the synthesis of aryl [18F]fluorides, which are essential in positron emission tomography (PET) imaging. This involves the use of [18F]fluorobenzaldehydes for preparing carrier-added and no-carrier-added (NCA) aryl [18F]fluorides, contributing significantly to advanced imaging techniques (Chakraborty & Kilbourn, 1991).

Safety and Hazards

Propiedades

IUPAC Name |

6-fluoro-2-hydroxy-3-methylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-2-3-7(9)6(4-10)8(5)11/h2-4,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWPPNKRVPRXCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-hydroxy-3-methylbenzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B1381945.png)

![[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol](/img/structure/B1381950.png)

![Cyclopropanemethanol, 1-[(dimethylamino)methyl]-](/img/structure/B1381951.png)

![1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B1381952.png)